molecular formula C7H5BrClFO B1523677 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene CAS No. 901236-75-7

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Cat. No.: B1523677
CAS No.: 901236-75-7
M. Wt: 239.47 g/mol
InChI Key: MWAMWSUDDDQCTC-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene can be synthesized through a series of halogenation and methoxylation reactions. One common method involves the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide. The reaction typically proceeds under mild conditions, providing good to excellent yields of the desired methoxylated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with halogenating agents such as bromine, chlorine, and fluorine under controlled conditions. The methoxylation step can be achieved using methoxide ions in the presence of suitable solvents and catalysts to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, where the halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAMWSUDDDQCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682110
Record name 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901236-75-7
Record name 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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